Methyl (R)-1-Trityl-2-aziridinecarboxylate Methyl (R)-1-Trityl-2-aziridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 160233-42-1
VCID: VC20926455
InChI: InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1
SMILES: COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol

Methyl (R)-1-Trityl-2-aziridinecarboxylate

CAS No.: 160233-42-1

Cat. No.: VC20926455

Molecular Formula: C23H21NO2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-1-Trityl-2-aziridinecarboxylate - 160233-42-1

Specification

CAS No. 160233-42-1
Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
IUPAC Name methyl (2R)-1-tritylaziridine-2-carboxylate
Standard InChI InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1
Standard InChI Key QGSITPKXYQEFIR-CILPGNKCSA-N
Isomeric SMILES COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
SMILES COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structure

Basic Identification

Methyl (R)-1-Trityl-2-aziridinecarboxylate is characterized by specific chemical identifiers that define its unique molecular identity. The compound has been well-documented in chemical databases and research literature with consistent identification parameters.

PropertyValue
CAS Number160233-42-1
Molecular FormulaC23H21NO2
Molecular Weight343.4 g/mol
IUPAC Namemethyl (2R)-1-tritylaziridine-2-carboxylate
PubChem Compound ID10925956
Standard InChIKeyQGSITPKXYQEFIR-CILPGNKCSA-N
This compound is also known by several synonyms including "(R)-1-Trityl-Aziridine-2-Carboxylic Acid Methyl Ester" and "2-Aziridinecarboxylic acid, 1-(triphenylmethyl)-, methyl ester, (2R)-" .

Structural Features

The molecular structure of Methyl (R)-1-Trityl-2-aziridinecarboxylate exhibits several distinctive features that contribute to its chemical behavior and applications:
The aziridine ring forms the core structure of this compound, which is a three-membered cyclic amine characterized by significant ring strain. This strained configuration contributes to the high reactivity of the molecule, making it particularly useful in organic synthesis. The nitrogen atom of this ring is connected to a trityl group (triphenylmethyl), which consists of three phenyl rings attached to a central carbon atom. This bulky aromatic substituent enhances the stability of the molecule while also influencing its stereochemical properties and reactivity patterns .
The compound features a methyl ester functional group (-COOCH3) attached to the second carbon of the aziridine ring. This ester functionality provides additional reactive sites for chemical transformations, such as hydrolysis to yield the corresponding carboxylic acid . Most importantly, the compound possesses an (R) configuration at the stereocenter (C2 of the aziridine ring), which is crucial for its applications in asymmetric synthesis and determines its interactions with other chiral molecules.

Physical and Chemical Properties

The available physical and chemical properties of Methyl (R)-1-Trityl-2-aziridinecarboxylate are summarized in the following table:

PropertyValue/Description
Physical StateNot specified in available sources
Boiling PointNot available
Melting PointNot available
SolubilityNot specified in available sources
StabilityStable under recommended temperatures and pressures
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Nitrogen oxides
SMILES NotationCOC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
The compound's three-dimensional structure, particularly the arrangement of the trityl group relative to the aziridine ring, significantly influences its chemical behavior. This spatial configuration affects both its reactivity and its interactions with other molecules in solution .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate typically involves strategies that maintain the stereochemical integrity of the starting materials. These approaches are designed to create the three-membered aziridine ring while controlling the absolute configuration at the stereocenter.
Various synthetic routes have been developed, with most starting from readily available chiral amino acids, particularly L-serine derivatives. These starting materials provide the necessary stereochemical information that is preserved throughout the synthetic process, resulting in the desired (R) configuration in the final product .

One-Pot Procedure from L-Serine Derivatives

A particularly efficient method for synthesizing Methyl (R)-1-Trityl-2-aziridinecarboxylate is a "one pot procedure" developed for multigram-scale preparation. This procedure starts from N-tritylmethyl esters of L-serine and employs methanesulfonyl chloride and triethylamine as key reagents .
The synthesis follows several key steps:

  • Protection of the amino group of L-serine with a trityl group

  • Esterification to form the methyl ester

  • Activation of the hydroxyl group using methanesulfonyl chloride

  • Intramolecular cyclization via base-mediated ring closure using triethylamine
    This approach is particularly valuable because it allows for the preparation of significant quantities of the compound while maintaining high stereochemical purity, which is essential for its applications in asymmetric synthesis .

Stereochemical Considerations in Synthesis

The stereochemical integrity of Methyl (R)-1-Trityl-2-aziridinecarboxylate during synthesis is of paramount importance. The starting material (typically L-serine derivatives) provides the initial stereochemical information, which must be maintained throughout the synthetic process.
The mechanism of aziridine ring formation involves an intramolecular SN2 reaction, which results in inversion of configuration at the carbon bearing the leaving group. This inversion must be carefully considered when designing the synthetic route to ensure that the final product has the desired (R) configuration .
Research has shown that the presence of the trityl group on the nitrogen atom helps to control the stereochemical outcome of the reaction by providing steric hindrance that influences the approach trajectory during the ring-closing step. This steric control is crucial for achieving high stereoselectivity in the synthesis of Methyl (R)-1-Trityl-2-aziridinecarboxylate .

Applications in Research and Industry

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